molecular formula C11H15N3O2 B14455043 N-Ethyl-2-methyl-N'-phenylimidodicarbonic diamide CAS No. 76267-14-6

N-Ethyl-2-methyl-N'-phenylimidodicarbonic diamide

Cat. No.: B14455043
CAS No.: 76267-14-6
M. Wt: 221.26 g/mol
InChI Key: VMNZYLVNXJOJMN-UHFFFAOYSA-N
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Description

N-Ethyl-2-methyl-N’-phenylimidodicarbonic diamide is an organic compound with a unique structure that combines ethyl, methyl, and phenyl groups with an imidodicarbonic diamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-methyl-N’-phenylimidodicarbonic diamide typically involves the reaction of ethylamine, methylamine, and phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Ethyl-2-methyl-N’-phenylimidodicarbonic diamide involves large-scale reactors and precise control of reaction parameters. The raw materials are fed into the reactor, and the reaction is monitored to ensure optimal yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methyl-N’-phenylimidodicarbonic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N-Ethyl-2-methyl-N’-phenylimidodicarbonic diamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-2-methyl-N’-phenylimidodicarbonic diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide: A commonly used solvent with similar structural features.

    N,N-Dimethylacetamide: Another solvent with comparable properties.

    N-Ethyl-2-methylpentanamide: A structurally related compound with different functional groups.

Uniqueness

N-Ethyl-2-methyl-N’-phenylimidodicarbonic diamide is unique due to its specific combination of ethyl, methyl, and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

76267-14-6

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

1-carbamoyl-1-ethyl-3-(2-methylphenyl)urea

InChI

InChI=1S/C11H15N3O2/c1-3-14(10(12)15)11(16)13-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,12,15)(H,13,16)

InChI Key

VMNZYLVNXJOJMN-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)N)C(=O)NC1=CC=CC=C1C

Origin of Product

United States

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